Methylamino-PEG7-benzyl is a synthetic compound that combines a polyethylene glycol (PEG) moiety with a methylamino and benzyl group. This compound is categorized under PEG derivatives, which are widely used in pharmaceutical and biochemical applications due to their favorable properties, such as increased solubility and bioavailability.
Methylamino-PEG7-benzyl is synthesized through chemical reactions involving polyethylene glycol, benzyl chloride, and methanesulfonyl chloride. It falls under the classification of PEGylated compounds, which are known for their applications in drug delivery systems, improving the pharmacokinetics of therapeutic agents.
The synthesis of Methylamino-PEG7-benzyl typically involves the following steps:
These reactions are usually conducted under controlled conditions to ensure high yield and purity. The purification process typically involves techniques such as column chromatography to achieve a purity level exceeding 95%.
The molecular formula of Methylamino-PEG7-benzyl can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features:
The molecular weight is approximately 345.43 g/mol, which contributes to its physical properties relevant for biological applications .
Methylamino-PEG7-benzyl can participate in various chemical reactions:
Common reagents used during these reactions include:
Methylamino-PEG7-benzyl acts primarily as a linker in bioconjugation processes. In the context of targeted drug delivery systems, it facilitates the conjugation of therapeutic agents to specific biomolecules. The mechanism involves:
This mechanism is particularly useful in developing targeted therapies that exploit cellular uptake pathways .
Methylamino-PEG7-benzyl exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biomedical research and pharmaceutical formulations .
Methylamino-PEG7-benzyl has diverse applications in scientific research:
Polyethylene glycol (PEG) polymers serve as foundational components in advanced drug delivery systems due to their tunable hydrophilicity, biocompatibility, and capacity to modulate molecular interactions. Methylamino-PEG7-benzyl incorporates a heptaethylene glycol (PEG7) chain, which provides seven repeating ethylene oxide units (–CH₂CH₂O–). This design confers exceptional water solubility and minimizes nonspecific binding with plasma proteins, thereby enhancing systemic circulation and reducing immunogenicity [1] [7]. The PEG7 length (~31.5 Å) is strategically chosen to span critical distances between protein-binding domains in Proteolysis-Targeting Chimeras (PROTACs), enabling optimal ternary complex formation [3] [8].
Table 1: Impact of PEG Chain Length on Drug Delivery Properties
PEG Units | Approx. Length (Å) | Hydration Capacity | Key Applications |
---|---|---|---|
PEG4 | ~18.0 | Moderate | Small-molecule solubilization |
PEG7 | ~31.5 | High | PROTAC linkers, intracellular delivery |
PEG12 | ~54.0 | Very High | Protein conjugation, stealth nanoparticles |
Hydration dynamics of PEG chains create a "stealth" effect, shielding conjugated payloads from premature clearance. The PEG7 length specifically balances molecular flexibility with steric requirements, permitting adaptive binding to E3 ligases (e.g., CRBN or VHL) and target proteins without excessive conformational entropy loss [1] [8]. Studies demonstrate that PEG7 outperforms shorter chains (e.g., PEG4) in maintaining proteolytic stability while avoiding the viscosity challenges associated with longer variants (e.g., PEG12) [7].
The benzyl and methylamino termini in Methylamino-PEG7-benzyl serve distinct yet synergistic roles in molecular recognition:
Synergistic Effects:The benzyl/methylamino combination creates an amphiphilic molecular interface. Benzyl enhances membrane permeability and protein binding, while methylamino promotes solubility and site-specific conjugation. This duality is critical for PROTACs targeting intracellular proteins, where cellular uptake and target engagement must be simultaneously optimized [3] [8].
PROTAC linker design demands meticulous optimization of three interconnected parameters: hydrophilicity, length, and rigidity. Methylamino-PEG7-benzyl exemplifies this balance through:
PEG7 dominates the linker’s hydrophilicity (log P ≈ −1.2), counteracting the hydrophobic benzyl group (log P ≈ +2.1). This prevents aggregation and ensures aqueous solubility (>50 mM in PBS), critical for in vivo bioavailability. However, excessive hydrophilicity impedes cell membrane traversal. PEG7’s balanced polarity (clogP = −0.3 to +0.4) enables passive diffusion while minimizing plasma protein adsorption [3] [8].
PROTAC efficacy hinges on optimal distance between E3 ligase and target protein. Empirical data reveal:
Table 2: PROTAC Linker Design Parameters and Optimization Targets
Parameter | Too Low | Optimal Range | Too High | Impact on PROTAC Function |
---|---|---|---|---|
Length | <20 Å | 25–40 Å | >50 Å | Ternary complex geometry |
Rigidity | Flexible alkyl | Semi-rigid PEG | Rigid aryl | Conformational entropy |
Hydrophilicity | Hydrophobic alkyl | Balanced (PEG7) | Highly polar peptide | Solubility vs. permeability |
Unlike rigid alkynyl or piperidine linkers, PEG7 offers controlled flexibility. Its ether oxygen atoms permit bending (C–O–C bond angle ~110°), enabling adaptive protein binding while maintaining sufficient directionality to position ubiquitination sites. Computational models indicate PEG7 minimizes steric clash in multi-protein complexes more effectively than rigid linkers [8].
The methylamino terminus enables modular synthesis via:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: